(4R,4As,7aR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

(4R,4As,7aR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Catalog No.: B1662487
CAS RN: 16590-41-3
MF: C20H23NO4
MW: 341.4 g/mol
InChIKey: DQCKKXVULJGBQN-XFWGSAIBSA-N
IUPAC Name: (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one


* For research use only. Not for human or veterinary use.
CAS RN

16590-41-3

Product Name

(4R,4As,7aR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one
17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one
17-(cyclopropylmethyl)-4,5alpha-epoxy-3,10beta-14-trihydroxymorphinan-6-one
17-(cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6,10-dione
17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxy-3-methoxymorphinan-6-one
17-formyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Noroxymorphone
Pseudonaltrexone

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Appearance

Solid powder

Colorform

Crystals from acetone

Melting Point

168-170 °C
169.0 °C
169 °C
169-170°C; 274-276°C(hydrochloridesalt)

Other CAS RN

16590-41-3

Physical Description

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Shelf Life

Stable under recommended storage conditions. /Naltrexone hydrochloride/
/Naltrexone/ has been mixed with juices and syrups to mask the bitter taste and was stable for 60-90 days.

Solubility

100 mg/mL (as hydrochloride salt)
In water, 6.67X10+2 mg/L at 25 °C (est)
Insoluble in water
Soluble in ethanol
3.07e+00 g/L

Synonyms

Antaxone
Celupan
EN 1639A
EN-1639A
EN1639A
Nalorex
Naltrexone
Naltrexone Hydrochloride
Nemexin
ReVia
Trexan

Vapor Pressure

3.11X10-11 mm Hg at 25 °C (est)

Reference

1:The Use of Naltrexone in Low Doses Beyond the Approved Indication [Internet]. Ringerike T, Pike E, Nevjar J, Klemp M.Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2015 Apr. PMID: 28510411 Free Books & Documents2:New opioid receptor antagonist: naltrexone-14-O-sulfate synthesis and pharmacology. Zádor F, Király K, Váradi A, Balogh M, Fehér Á, Kocsis D, Erdei AI, Lackó E, Zádori ZS, Hosztafi S, Noszál B, Riba P, Benyhe S, Fürst S, Al-Khrasani M.Eur J Pharmacol. 2017 May 11. pii: S0014-2999(17)30343-6. doi: 10.1016/j.ejphar.2017.05.024. [Epub ahead of print] PMID: 28502630 3:A comparison of antidepressants with/without naltrexone on sexual side effects. Thapa M, Petrakis I, Ralevski E.J Dual Diagn. 2017 May 8:0. doi: 10.1080/15504263.2017.1326650. [Epub ahead of print] PMID: 28481169

Origin of Product

United States

Naltrexone is a noroxymorphone derivative with competitive opioid antagonistic property. Naltrexone reverses the effects of opioid analgesics by binding to the various opioid receptors in the central nervous system, including the mu-, kappa- and gamma-opioid receptors. This leads to an inhibition of the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naltrexone is longer-acting and more potent compared to naloxone.
Naltrexone is a synthetic opioid antagonist used in prevention of relapse of opiate addiction and alcoholism. Naltrexone has been associated with low rates of serum enzyme elevations during therapy and with rare instances of clinically apparent liver injury.
The fixed combination of extended-release naltrexone and bupropion has been developed as a weight loss agent and was approved for use in the United States in 2014. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Bupropion, approved for depression and as an aid for smoking cessation, has been implicated in rare instances of acute liver injury. Naltrexone, an opioid receptor antagonist, is used for opioid and alcohol dependency and has been shown to cause serum aminotransferase elevations when given in high doses but has not been shown to cause clinically apparent liver injury.

1:The Use of Naltrexone in Low Doses Beyond the Approved Indication [Internet]. Ringerike T, Pike E, Nevjar J, Klemp M.Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2015 Apr. PMID: 28510411 Free Books & Documents2:New opioid receptor antagonist: naltrexone-14-O-sulfate synthesis and pharmacology. Zádor F, Király K, Váradi A, Balogh M, Fehér Á, Kocsis D, Erdei AI, Lackó E, Zádori ZS, Hosztafi S, Noszál B, Riba P, Benyhe S, Fürst S, Al-Khrasani M.Eur J Pharmacol. 2017 May 11. pii: S0014-2999(17)30343-6. doi: 10.1016/j.ejphar.2017.05.024. [Epub ahead of print] PMID: 28502630 3:A comparison of antidepressants with/without naltrexone on sexual side effects. Thapa M, Petrakis I, Ralevski E.J Dual Diagn. 2017 May 8:0. doi: 10.1080/15504263.2017.1326650. [Epub ahead of print] PMID: 28481169